2-(3-Chloro-6-methylphenyl)-3-methyl-butan-2-ol

Description

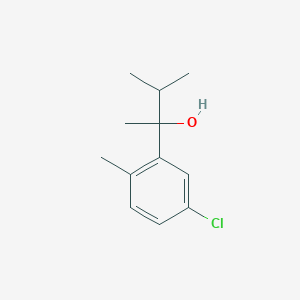

Note: No direct evidence for this compound was identified in the provided materials. The chemical structure suggests it is a tertiary alcohol with a substituted phenyl group (3-chloro-6-methylphenyl) and a branched alkyl chain (3-methylbutan-2-ol).

Properties

IUPAC Name |

2-(5-chloro-2-methylphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-8(2)12(4,14)11-7-10(13)6-5-9(11)3/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRULXVPVWFARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(C)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-6-methylphenyl)-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-chloro-6-methylphenyl with 3-methyl-2-butanone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and yield.

Types of Reactions:

Oxidation: The secondary alcohol group in this compound can be oxidized to form a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the chloro group to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the chloro group with a methoxy group.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in THF.

Major Products:

Oxidation: 2-(3-Chloro-6-methylphenyl)-3-methylbutan-2-one.

Reduction: 2-(3-Methyl-6-methylphenyl)-3-methyl-butan-2-ol.

Substitution: 2-(3-Methoxy-6-methylphenyl)-3-methyl-butan-2-ol.

Scientific Research Applications

Medicinal Chemistry

Neurotropic Activity

Recent studies have highlighted the neurotropic effects of compounds similar to 2-(3-Chloro-6-methylphenyl)-3-methyl-butan-2-ol. For instance, derivatives have shown potential in promoting neurite outgrowth in neuronal cultures, suggesting applications in treating neurodegenerative diseases. A study demonstrated that a related compound significantly enhanced neurite outgrowth in PC12 cells, indicating its potential as a neuroprotective agent .

Anti-inflammatory Properties

Research has also indicated that derivatives of this compound exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. For example, compounds with similar structures demonstrated significant inhibition of COX-1 and COX-2 activities, which are critical targets for anti-inflammatory drugs. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring enhance the anti-inflammatory effects, making these compounds promising candidates for drug development .

Agrochemical Applications

Pesticide Development

The chlorinated phenyl group in this compound contributes to its potential as an agrochemical. Chlorinated compounds often exhibit enhanced biological activity against pests and pathogens. Research has shown that similar compounds can act as effective pesticides, reducing the need for more toxic alternatives and promoting sustainable agricultural practices.

Material Sciences

Synthesis of Polymers

The compound's unique chemical structure allows it to be utilized in synthesizing polymers with specific properties. For instance, it can be incorporated into polymer matrices to enhance mechanical strength or thermal stability. Studies on polymer composites have indicated that incorporating such compounds can lead to materials with improved performance characteristics suitable for various industrial applications.

Environmental Impact and Safety Assessments

Toxicological Studies

Toxicological evaluations are crucial for assessing the safety of compounds like this compound. Studies have assessed its environmental impact using fugacity models, which predict how substances partition into different environmental media (air, water, soil). These assessments help determine the potential risks associated with its use and guide regulatory decisions .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Chloro-6-methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenyl ring and the secondary alcohol group allow the compound to form hydrogen bonds and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes data for alcohols, ketones, and chlorinated aromatic compounds. While none directly match the target compound, comparisons can be drawn to structurally or functionally analogous substances:

Table 1: Comparison of Key Properties

*Derived from evidence aliases (e.g., "Phenol, 2-chloro-" in ).

Key Observations:

Steric and Electronic Effects: 2-(3-Chloro-6-methylphenyl)-3-methyl-butan-2-ol likely exhibits enhanced steric hindrance due to its branched alkyl chain and substituted phenyl group compared to simpler alcohols like 2-Methyl-3-pentanol . This could influence reactivity in substitution or elimination reactions. The electron-withdrawing chloro group on the phenyl ring may reduce nucleophilicity relative to non-halogenated analogs (e.g., 3-Methyl-2-buten-1-ol ).

Physicochemical Properties: Boiling points for tertiary alcohols (e.g., 3-Methyl-3-methoxybutanol at 174°C ) suggest that the target compound’s boiling point may exceed 150°C, assuming similar molecular weight and functionalization. Density values for chlorinated aromatics (e.g., 2-Chlorophenol at 1.265 g/cm³ ) imply that the chloro-methylphenyl group in the target compound would increase density compared to non-aromatic alcohols.

Applications :

- Unlike 3-Methyl-2-buten-1-ol (used in fragrances) , the target compound’s chloro and methyl substituents may make it suitable for specialized synthetic routes or bioactive molecule development.

Biological Activity

2-(3-Chloro-6-methylphenyl)-3-methyl-butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring and a tertiary alcohol group, which contribute to its biological properties. The presence of the chlorine atom and the hydroxyl group is crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions due to its structural characteristics, influencing the activity of various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.070 - 8.95 | High antistaphylococcal activity |

| Enterococcus faecalis | 4.66 - 35.8 | Moderate anti-enterococcal activity |

| Mycobacterium tuberculosis | Not specified | Potential activity observed |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. The exact mechanisms remain under investigation, but preliminary studies indicate that it may modulate inflammatory pathways through interactions with specific receptors involved in inflammation regulation .

Case Studies

- Study on Antimicrobial Activity : A study assessed the effectiveness of various compounds against Mycobacterium tuberculosis. The results indicated that this compound demonstrated notable inhibitory effects, comparable to established antibiotics like ciprofloxacin and isoniazid .

- In Vitro Cytotoxicity Testing : In vitro tests were conducted using human monocytic leukemia cell lines (THP-1) to evaluate the cytotoxicity of this compound alongside other derivatives. Results showed varying degrees of cytotoxicity, indicating potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.